molecular formula C9H7NO B160182 Quinoline 1-oxide CAS No. 1613-37-2

Quinoline 1-oxide

Cat. No. B160182
Key on ui cas rn: 1613-37-2
M. Wt: 145.16 g/mol
InChI Key: GIIWGCBLYNDKBO-UHFFFAOYSA-N
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Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][OH:4])(=[O:3])[CH3:5].[cH:6]1[cH:7][cH:8][c:9]2[n:10][cH:11][cH:12][cH:13][c:14]2[cH:15]1>>[O-:3][n+:10]1[c:9]2[cH:8][cH:7][cH:6][cH:15][c:14]2[cH:13][cH:12][cH:11]1

Inputs

Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc2ncccc2c1

Outcomes

Product
Name
Type
product
Smiles
[O-][n+]1cccc2ccccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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